2-(tert-butyl)-3-methoxy-1H-pyrrole
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Overview
Description
2-(tert-butyl)-3-methoxy-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The tert-butyl and methoxy groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3-methoxy-1H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted ketone with a methoxy-substituted amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-3-methoxy-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles .
Scientific Research Applications
2-(tert-butyl)-3-methoxy-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-3-methoxy-1H-pyrrole involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence the compound’s binding affinity and reactivity. The pyrrole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-4-methoxy-1H-pyrrole
- 2-(tert-butyl)-3-ethoxy-1H-pyrrole
- 2-(tert-butyl)-3-methoxy-1H-indole
Uniqueness
2-(tert-butyl)-3-methoxy-1H-pyrrole is unique due to the specific positioning of the tert-butyl and methoxy groups on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-tert-butyl-3-methoxy-1H-pyrrole |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8-7(11-4)5-6-10-8/h5-6,10H,1-4H3 |
InChI Key |
YJBHYJQJXZVIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CN1)OC |
Origin of Product |
United States |
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